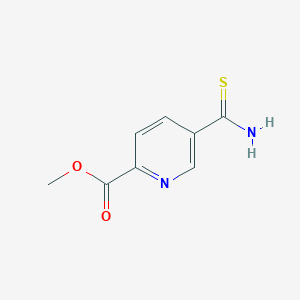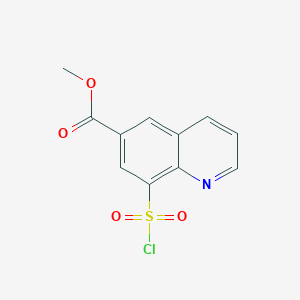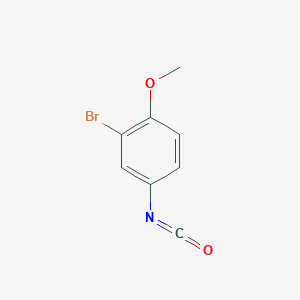![molecular formula C9H14N4 B6144697 N,N-dimethyl-5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-4-amine CAS No. 1258640-33-3](/img/structure/B6144697.png)
N,N-dimethyl-5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-4-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“N,N-dimethyl-5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-4-amine” is a chemical compound with the CAS Number: 1258640-33-3 . It is a powder at room temperature .
Synthesis Analysis
The synthesis of related compounds involves the condensation of DMF–DMA at the methyl group of the acetyl moiety, the cyclization to pyrido [2,3- d ]pyrimidin-5-one accompanied by the elimination of N, N -dimethylpropionamide, N -methylation, and condensation at the methyl group of compound 12 .Molecular Structure Analysis
The InChI Code for this compound is 1S/C9H14N4.2ClH/c1-13 (2)9-5-7-6-10-4-3-8 (7)11-12-9;;/h5,10H,3-4,6H2,1-2H3;2*1H . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
This compound has a molecular weight of 251.16 . It is a powder at room temperature and is stored at room temperature .作用机制
The mechanism of action of N,N-dimethyl-5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-4-amine is not fully understood. However, it is known that it acts as an inhibitor of enzymes, and that it has a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as cytochrome P450, and to modulate the activity of other enzymes, such as acetylcholinesterase. It has also been shown to modulate the activity of certain receptors, such as the muscarinic acetylcholine receptor.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as cytochrome P450, and to modulate the activity of other enzymes, such as acetylcholinesterase. It has also been shown to modulate the activity of certain receptors, such as the muscarinic acetylcholine receptor. In addition, this compound has been shown to have anti-inflammatory and analgesic effects, as well as to have an inhibitory effect on the growth of certain bacteria and fungi.
实验室实验的优点和局限性
The use of N,N-dimethyl-5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-4-amine in laboratory experiments has a number of advantages and limitations. One advantage is that it is relatively easy to obtain and use in laboratory experiments. It is also relatively non-toxic, and can be used in a variety of experiments without the need for special safety precautions. However, there are some limitations to the use of this compound in laboratory experiments. For example, it is not very soluble in water, and may not be suitable for use in certain types of experiments. In addition, it has a relatively low reactivity, and may not be suitable for use in certain types of reactions.
未来方向
There are a number of potential future directions for the use of N,N-dimethyl-5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-4-amine in scientific research. One potential direction is the development of new drugs and diagnostic tests based on its mechanism of action. Another potential direction is the exploration of its potential use as an inhibitor of enzymes and as a modulator of receptors. Additionally, further research into its biochemical and physiological effects could lead to the development of new treatments for various diseases and disorders. Finally, further research into its synthesis and use in laboratory experiments could lead to the development of new and improved methods for synthesizing and using this compound in laboratory experiments.
合成方法
N,N-dimethyl-5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-4-amine can be synthesized using a variety of methods. One method involves the reaction of 4-amino-3-methylpyridine with dimethylformamide in the presence of a base such as sodium hydroxide or potassium carbonate. This reaction results in the formation of a dimethylpyridinium salt, which is then reacted with an alkyl halide such as bromoethane or chloroethane to form the desired product. Another method involves the reaction of 4-amino-3-methylpyridine with dimethyl sulfoxide in the presence of a base such as sodium hydroxide or potassium carbonate. This reaction also results in the formation of a dimethylpyridinium salt, which is then reacted with an alkyl halide such as bromoethane or chloroethane to form the desired product.
科学研究应用
N,N-dimethyl-5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-4-amine has been used in a variety of scientific research applications. It has been used as a reagent in the synthesis of a variety of compounds, including pharmaceuticals and other organic compounds. It has also been used as a substrate in enzymatic reactions, and as an inhibitor in the inhibition of enzymes. This compound has also been studied for its potential use in the development of new drugs, as well as for its potential use in the development of new diagnostic tests.
安全和危害
The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
属性
IUPAC Name |
N,N-dimethyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4/c1-13(2)9-7-5-10-4-3-8(7)11-6-12-9/h6,10H,3-5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCVYBHZBTJHKRV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=NC2=C1CNCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

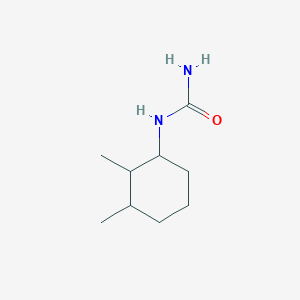
![tert-butyl N-[(oxolan-2-yl)methyl]-N-(piperidin-4-yl)carbamate](/img/structure/B6144627.png)

![tert-butyl N-[1-(piperidine-4-carbonyl)piperidin-4-yl]carbamate](/img/structure/B6144637.png)
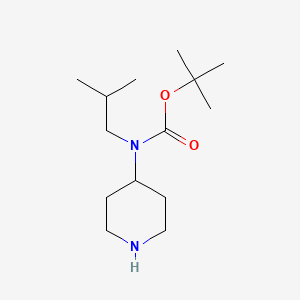





![methyl 3-{[(2-aminoethyl)sulfanyl]methyl}benzoate hydrochloride](/img/structure/B6144684.png)
